2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide
2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0918983
InChI:
InChI=1S/C26H23BrFN3O2/c27-23-12-5-4-11-22(23)25(32)29-24(18-19-7-6-8-20(28)17-19)26(33)31-15-13-30(14-16-31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2,(H,29,32)/b24-18-
SMILES:
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Br
Molecular Formula:
C26H23BrFN3O2
Molecular Weight:
508.4 g/mol
2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide
CAS No.:
Cat. No.: VC0918983
Molecular Formula: C26H23BrFN3O2
Molecular Weight: 508.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23BrFN3O2 |
|---|---|
| Molecular Weight | 508.4 g/mol |
| IUPAC Name | 2-bromo-N-[(Z)-1-(3-fluorophenyl)-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C26H23BrFN3O2/c27-23-12-5-4-11-22(23)25(32)29-24(18-19-7-6-8-20(28)17-19)26(33)31-15-13-30(14-16-31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2,(H,29,32)/b24-18- |
| Standard InChI Key | CXSCDSLFMKJFLX-MOHJPFBDSA-N |
| Isomeric SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)/C(=C/C3=CC(=CC=C3)F)/NC(=O)C4=CC=CC=C4Br |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Br |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator